molecular formula C16H17N5O2 B7020960 6-(4-Benzoylpiperazin-1-yl)pyrazine-2-carboxamide

6-(4-Benzoylpiperazin-1-yl)pyrazine-2-carboxamide

Cat. No.: B7020960
M. Wt: 311.34 g/mol
InChI Key: HXVZEKDQVVVOPN-UHFFFAOYSA-N
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Description

6-(4-Benzoylpiperazin-1-yl)pyrazine-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a pyrazine ring, a piperazine moiety, and a benzoyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzoylpiperazin-1-yl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 4-benzoylpiperazine. The reaction is often carried out under microwave conditions to enhance the yield and reduce reaction times. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can also be scaled up for industrial applications to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzoylpiperazin-1-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

6-(4-Benzoylpiperazin-1-yl)pyrazine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Benzoylpiperazin-1-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets within microbial cells. The compound is believed to inhibit the synthesis of essential cellular components, leading to the disruption of cell function and eventual cell death. The exact molecular pathways and targets are still under investigation, but it is known to exhibit significant activity against Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Benzoylpiperazin-1-yl)pyrazine-2-carboxamide is unique due to its specific combination of a pyrazine ring, piperazine moiety, and benzoyl group, which confer distinct chemical and biological properties. Its potential as an anti-tubercular agent and its ability to undergo various chemical reactions make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-(4-benzoylpiperazin-1-yl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c17-15(22)13-10-18-11-14(19-13)20-6-8-21(9-7-20)16(23)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H2,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVZEKDQVVVOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CN=C2)C(=O)N)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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